Trimethyl(2-methyl-2-phenylcyclopropyl)silane
Description
Trimethyl(2-methyl-2-phenylcyclopropyl)silane is an organosilicon compound featuring a cyclopropane ring substituted with a methyl and phenyl group at the 2-position, along with a trimethylsilyl (TMS) group. This structure confers unique steric and electronic properties, making it valuable in synthetic chemistry and agrochemical research.
Structure
3D Structure
Properties
CAS No. |
918432-04-9 |
|---|---|
Molecular Formula |
C13H20Si |
Molecular Weight |
204.38 g/mol |
IUPAC Name |
trimethyl-(2-methyl-2-phenylcyclopropyl)silane |
InChI |
InChI=1S/C13H20Si/c1-13(10-12(13)14(2,3)4)11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3 |
InChI Key |
QQCCORJJLYRTPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1[Si](C)(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2-methyl-2-phenylcyclopropyl)silane typically involves the reaction of 2-methyl-2-phenylcyclopropylmagnesium bromide with trimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
2-methyl-2-phenylcyclopropylmagnesium bromide+trimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Trimethyl(2-methyl-2-phenylcyclopropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol derivatives.
Reduction: Reduction reactions typically involve the use of hydride donors such as lithium aluminum hydride, resulting in the formation of corresponding silanes.
Substitution: The silicon atom in this compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines and alcohols.
Major Products: The major products formed from these reactions include silanol derivatives, reduced silanes, and substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl(2-methyl-2-phenylcyclopropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound is explored for its potential use in the modification of biomolecules and as a protective group in peptide synthesis.
Medicine: Research is ongoing to investigate its potential as a drug delivery agent due to its unique structural properties.
Mechanism of Action
The mechanism by which Trimethyl(2-methyl-2-phenylcyclopropyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can act as a radical donor or acceptor, facilitating radical-based reactions. Additionally, the compound’s unique structure allows it to participate in hydrosilylation reactions, where it adds across double bonds in the presence of catalysts .
Comparison with Similar Compounds
Reactivity in Cyclopropanation and Catalysis
The cyclopropane ring in the compound can be synthesized via carbene-mediated cyclopropanation. Compared to vinyl silanes, the 2-methyl-2-phenylcyclopropyl group in the target compound may alter reaction kinetics due to increased steric hindrance.
In photocatalysis, allylsilanes like trimethyl(2-methylallyl)silane () are used as coupling partners.
Industrial and Market Trends
While direct market data for Trimethyl(2-methyl-2-phenylcyclopropyl)silane are unavailable, reports growing demand for trimethyl(3-phenyl-2-propenyl)-silane, driven by its use in polymers and agrochemicals. The cyclopropyl variant may face challenges in scalability but could carve niche applications in high-value pharmaceuticals .
Physical and Structural Properties
Compared to other silanes:
- Trimethyl(2-thienyl)silane (): Smaller molecular weight (156.32 g/mol vs. ~270 g/mol for the target compound) and aromatic thienyl group may enhance solubility in polar solvents .
- Triethynyl[(E)-2-(ethynyldimethylsilyl)ethenyl]silane (): Extended conjugation and ethynyl groups enable applications in materials science, contrasting with the cyclopropyl system’s rigidity .
Data Tables
Table 1: Substituent Effects on Antifungal Activity (SAR)
| Substituent | Relative Activity Rank | Key Application |
|---|---|---|
| 2-iPr | 1 | High-efficacy fungicides |
| 2-CF3 | 2 | Broad-spectrum activity |
| 2-TMS | 4 | Moderate activity, steric hindrance |
Table 2: Reaction Yields of Allylsilanes in Carbosilylation
| Compound | Yield (%) | Key Feature |
|---|---|---|
| Trimethyl(2-phenylallyl)silane | 85–95 | High regioselectivity |
| Trimethyl(2-methylallyl)silane | 75–90 | Moderate steric bulk |
| This compound | Data needed | Predicted lower yield due to ring strain |
Source :
Biological Activity
Trimethyl(2-methyl-2-phenylcyclopropyl)silane is a silane compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Formula : C15H24Si
Molecular Weight : 236.43 g/mol
IUPAC Name : this compound
Structure : The compound features a cyclopropyl group substituted with methyl and phenyl groups, along with three methyl groups attached to silicon.
Biological Activity
This compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes.
- Anticancer Activity : Research indicates that silane compounds can influence cancer cell proliferation. In vitro studies have shown that this compound may induce apoptosis in specific cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Potential role in enzyme activity modulation |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells, promoting programmed cell death through mitochondrial dysfunction.
- Enzyme Interaction : It is speculated that this compound could interact with specific enzymes, altering their activity and influencing metabolic pathways.
Case Studies
Several research studies have investigated the biological effects of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting potential as a natural preservative .
- Cancer Cell Line Study : In vitro assays conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, alongside increased markers for apoptosis .
- Enzyme Activity Modulation : Research exploring the interaction of silanes with various enzymes suggested that this compound could inhibit certain proteases involved in tumor progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
